Brilliant alizarine blue R

Description

Contextualization within Synthetic Dye Chemistry

Synthetic dyes are substances used to impart color to materials like textiles, paper, and leather. britannica.com They are broadly classified based on their chemical structure and application methods. britannica.com Brilliant Alizarine Blue R falls under the category of anthraquinone (B42736) dyes, which are organic colorants based on the anthraquinone molecular framework. wikipedia.orgbritannica.com Anthraquinone itself is a colorless aromatic ketone, but the introduction of electron-donating groups, such as amino (–NH₂) or hydroxyl (–OH) groups, at specific positions on its structure results in vibrant colors ranging from red to blue. wikipedia.org

Anthraquinone dyes represent the second largest group of commercial colorants and are valued for their brilliant colors and excellent fastness to light and washing. britannica.combritannica.com They are applied to various fibers using different methods. For instance, those containing sulfonic acid groups, like this compound, function as acid dyes. britannica.com These dyes are water-soluble and are used for dyeing protein fibers such as wool and silk. britannica.comvulcanchem.com Other types include disperse dyes for synthetic fibers like nylon, and vat dyes, which are made soluble for application before being oxidized back to their insoluble form within the fiber. britannica.combritannica.com

Historical Trajectories of Anthraquinone Dye Development

The history of anthraquinone dyes is a significant chapter in the development of synthetic chemistry. The journey began with alizarin (B75676), a red dye historically extracted from the roots of the madder plant (Rubia tinctorum). wikipedia.orgmfa.org In 1826, it was identified as one of the two primary colorants in the plant root. wikipedia.org

A major breakthrough occurred in 1868 when German chemists Carl Graebe and Carl Liebermann determined that alizarin was a derivative of anthracene (B1667546), a compound found in coal tar. mfa.orgspringerprofessional.de They successfully synthesized alizarin from anthracene the following year, making it the first natural dye to be produced synthetically. wikipedia.orgwikipedia.org This synthetic alizarin was far cheaper to produce than the natural version, leading to the rapid collapse of the madder market. wikipedia.org

The synthesis of alizarin marked the beginning of extensive research into anthraquinone derivatives. britannica.com This led to the creation of a wide array of new dyes. britannica.com In 1870, German chemists at BASF synthesized other anthraquinone dyes, establishing the company as a leading manufacturer of this class of colorants. colorfuldyes.com A significant development came in 1901 with the discovery of indanthrone, a brilliant blue vat dye with exceptional fastness properties, by German chemist Rene Bohn. britannica.com Over the years, the synthesis of most anthraquinone dyes has come to rely on starting materials like anthraquinone sulfonic acid or nitroanthraquinone, which are themselves derived from anthraquinone. wikipedia.org

| Year | Milestone | Significance |

| 1826 | Pierre-Jean Robiquet identifies alizarin in madder root. wikipedia.org | Isolated the key red colorant from its natural source. |

| 1868 | Graebe and Liebermann determine the structure of alizarin. mfa.orgspringerprofessional.de | Linked the natural dye to the coal tar derivative, anthracene. |

| 1869 | Graebe and Liebermann synthesize alizarin. wikipedia.org | First synthetic production of a natural dye, revolutionizing the dye industry. |

| 1870 | BASF chemists synthesize various anthraquinone dyes. colorfuldyes.com | Expanded the range of available synthetic dyes and established industrial production. |

| 1901 | Rene Bohn discovers indanthrone. britannica.com | Introduced a highly durable and brilliant blue vat dye to the market. |

Evolution of Industrial and Academic Interest in this compound Derivatives

Initially, the industrial interest in this compound and its derivatives was centered on their application in the textile industry for dyeing wool and silk due to their vibrant color and good fastness properties. google.comorganicdye.com The presence of sulfonic acid groups makes them suitable as acid dyes for these proteinaceous fibers. vulcanchem.com

In recent decades, academic and industrial interest has expanded beyond textiles, driven by the unique electronic and optical properties of the anthraquinone core. solubilityofthings.com Researchers are exploring the potential of anthraquinone derivatives in a variety of advanced applications. researchgate.net The redox characteristics of the anthraquinone structure make its derivatives promising candidates for use as active materials in electrochemical energy storage devices, such as rechargeable lithium-ion and sodium-ion batteries. arabjchem.orgresearchgate.net By incorporating anthraquinone units into polymer structures, scientists aim to overcome issues like solubility in electrolytes, which can hinder battery performance and cycle life. arabjchem.orgacs.org

Furthermore, anthraquinone derivatives are being investigated for their potential in organic electronics and photocatalysis. solubilityofthings.comarabjchem.org Their structural diversity allows for the tuning of their properties for specific functions. arabjchem.org For example, they are being studied for the photocatalytic production of hydrogen peroxide, inspired by the industrial anthraquinone process. mdpi.com The unique structure of compounds like this compound makes them subjects of study in organic synthesis and for potential environmental applications, such as in water treatment. solubilityofthings.com This evolution reflects a broader trend of leveraging the robust and versatile chemistry of classic dyes for the development of new functional materials. arabjchem.org

Structure

3D Structure of Parent

Properties

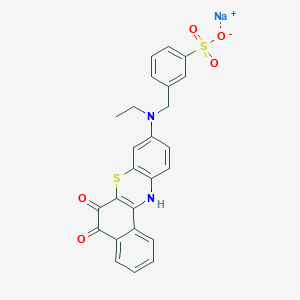

Molecular Formula |

C25H19N2NaO5S2 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

sodium;3-[[(5,6-dioxo-12H-benzo[a]phenothiazin-9-yl)-ethylamino]methyl]benzenesulfonate |

InChI |

InChI=1S/C25H20N2O5S2.Na/c1-2-27(14-15-6-5-7-17(12-15)34(30,31)32)16-10-11-20-21(13-16)33-25-22(26-20)18-8-3-4-9-19(18)23(28)24(25)29;/h3-13,26H,2,14H2,1H3,(H,30,31,32);/q;+1/p-1 |

InChI Key |

YBHZXJSGAKXZTR-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)NC4=C(S3)C(=O)C(=O)C5=CC=CC=C54.[Na+] |

Origin of Product |

United States |

Classification and Mechanistic Insights into Structural Archetypes

Positioning within Acid Dye and Anthraquinone (B42736) Dye Families

Brilliant Alizarine Blue R holds a distinct position within two major classes of dyes: acid dyes and anthraquinone dyes. This dual classification is based on its chemical structure and its mode of application in dyeing processes.

The compound is categorized as an acid dye due to the presence of one or more acidic functional groups, specifically a sulfonic acid group (-SO₃H). arizona.edu Acid dyes are typically sodium salts of these sulfonic acids and are anionic in nature. arizona.edu Their solubility in water is conferred by these acidic groups, which allows them to be applied from an aqueous dyebath. arizona.edu The primary mechanism of dyeing for acid dyes involves the formation of an ionic bond between the anionic dye molecule and a cationic site on the fiber, a process particularly effective for protein fibers like wool and silk, as well as synthetic polyamides like nylon.

Structurally, this compound is built upon an anthraquinone framework. Anthraquinone dyes are a large and important group of colorants that share the anthraquinone core—a tricyclic aromatic ketone. wikipedia.org Anthraquinone itself is colorless, but the introduction of electron-donating or electron-withdrawing substituents at specific positions on the ring system leads to the development of color. wikipedia.org Dyes in this family are renowned for their stability and excellent light fastness, making them highly valued for applications requiring durability. wikipedia.org The color of anthraquinone dyes can range from red to blue, depending on the nature and position of the substituents. wikipedia.org

| Dye Family | Basis for Classification | Key Characteristics |

|---|---|---|

| Acid Dye | Presence of acidic sulfonic group (-SO₃H) | Anionic nature, water-soluble, forms ionic bonds with fibers. arizona.edu |

| Anthraquinone Dye | Core structure is anthraquinone | High light fastness, color derived from substituents on the anthraquinone core. wikipedia.org |

Structural Features Imparting Functional Characteristics

The specific properties of this compound as a dye are a direct result of the interplay between its fundamental structural components: the chromophore and the auxochromes. This concept, central to the "Chromophore-Auxochrome Theory," explains how a molecule produces color and binds to a substrate. srmist.edu.inresearchgate.net

The chromophore is the part of the molecule responsible for absorbing light in the visible spectrum, which is the fundamental origin of its color. srmist.edu.in In this compound, the chromophore is the anthraquinone system itself. This large, conjugated system of double bonds allows for the delocalization of π-electrons. The energy required to excite these electrons from their ground state to a higher energy state falls within the visible region of the electromagnetic spectrum. The molecule absorbs certain wavelengths of light (in this case, in the yellow-orange region) and reflects the complementary color, which we perceive as blue.

Auxochromes are functional groups attached to the chromophore that modify its ability to absorb light, thereby intensifying the color (a bathochromic or red shift, and a hyperchromic or intensity-increasing effect). srmist.edu.innih.gov They also provide a means for the dye to attach to the fiber. In this compound, the key auxochromes are:

Amino groups (-NH₂) : As electron-donating groups, they are powerful auxochromes that significantly enhance the color of the anthraquinone system. wikipedia.org The nitrogen's lone pair of electrons can participate in the resonance of the conjugated system, lowering the energy gap for electronic transitions and shifting the absorption to longer wavelengths.

Sulfonic acid group (-SO₃H) : This group primarily functions to impart water solubility to the dye molecule, a critical requirement for the dyeing process from an aqueous solution. arizona.edu As an acidic group, it also provides the anionic site necessary for the ionic interaction with cationic fibers, thus acting as a binding site. arizona.edu

| Structural Component | Specific Group in this compound | Function |

|---|---|---|

| Chromophore | Anthraquinone Core | Absorbs light in the visible spectrum, responsible for the basic color. wikipedia.org |

| Auxochromes | Amino Group (-NH₂) | Intensifies color (bathochromic/hyperchromic shift), modifies hue. wikipedia.org |

| Sulfonic Acid Group (-SO₃H) | Confers water solubility and provides the anionic site for fiber binding. arizona.edu |

Molecular Orbital and Electronic Structure Considerations (Theoretical Perspectives)

From a theoretical standpoint, the color and electronic properties of this compound can be explained by molecular orbital (MO) theory. The visible absorption bands of anthraquinone dyes are typically attributed to electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comnii.ac.jp

Computational studies, such as those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide insight into the nature of these transitions. For many substituted anthraquinone dyes, the most significant visible absorption band arises from a single HOMO → LUMO transition . mdpi.comacs.org This transition is predominantly characterized as a π → π* intramolecular charge transfer (ICT) . mdpi.comacs.org

In the case of this compound and similar structures, the analysis of the molecular orbitals reveals a distinct localization:

The HOMO is generally localized on the electron-donating substituents and the adjacent anthraquinone ring. The amino group (-NH₂) and the substituted aniline (B41778) ring system significantly contribute to the energy and spatial distribution of the HOMO. mdpi.comacs.org

The LUMO , conversely, is primarily centered on the core anthraquinone structure, particularly involving the carbonyl groups (C=O). mdpi.comacs.org

Therefore, the absorption of a photon of light promotes an electron from the HOMO to the LUMO. This can be visualized as a transfer of electron density from the electron-rich auxochromic parts of the molecule towards the electron-deficient anthraquinone core. mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of light absorbed and thus the perceived color of the dye. The presence of strong electron-donating groups, like the amino group, raises the energy of the HOMO, which reduces the HOMO-LUMO gap. This leads to the absorption of lower-energy, longer-wavelength light (a bathochromic or red shift), resulting in the characteristic deep blue color of the dye. nih.gov

Synthetic Methodologies and Derivatization Approaches

Industrial Synthesis Pathways for Anthraquinone (B42736) Dyes

The industrial production of anthraquinone dyes, including Brilliant Alizarine Blue R, relies on the synthesis of the fundamental 9,10-anthraquinone core, followed by substitution reactions to introduce the specific functional groups that impart color and other properties. The chemical name for this compound is 1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonic acid, indicating its structure as a sulfonated and substituted aminoanthraquinone solubilityofthings.com.

The synthesis of the anthraquinone nucleus is primarily achieved through several established industrial methods wikipedia.org:

Oxidation of Anthracene (B1667546): This classic method involves the oxidation of anthracene, often using chromium(VI), to produce 9,10-anthraquinone.

Friedel-Crafts Reaction: Benzene and phthalic anhydride (B1165640) react in the presence of an aluminum chloride (AlCl₃) catalyst. This process forms an o-benzoylbenzoic acid intermediate, which then cyclizes to yield anthraquinone. This pathway is particularly useful for creating substituted anthraquinones wikipedia.org.

Diels-Alder Reaction: The reaction between naphthoquinone and butadiene, followed by an oxidative dehydrogenation step, also yields the anthraquinone structure wikipedia.org.

Once the anthraquinone core is obtained, further modifications are made. The synthesis of most aminoanthraquinone dyes begins with anthraquinone-1-sulfonic acid or 1-nitroanthraquinone (B1630840) wikipedia.orgmdpi.com. These intermediates are crucial because the sulfonic or nitro groups can be readily substituted. For instance, 1-aminoanthraquinone, a key precursor, can be synthesized by reacting anthraquinone-1-sulfonic acid with ammonia (B1221849) or by reducing 1-nitroanthraquinone wikipedia.orgmdpi.com.

A vital intermediate for many brilliant blue acid dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) wikipedia.org. The synthesis of dyes like this compound typically involves the condensation of bromamic acid with an appropriate aromatic amine—in this case, 2,4,6-trimethylaniline (B148799) wikipedia.orgagya.info. The bromine atom is replaced by the amine, yielding the final dye structure with its characteristic blue color wikipedia.org.

| Method | Reactants | Key Intermediate | Catalyst/Reagent |

| Oxidation | Anthracene | - | Chromium(VI) |

| Friedel-Crafts Acylation | Benzene, Phthalic Anhydride | o-Benzoylbenzoic acid | AlCl₃ |

| Diels-Alder Reaction | Naphthoquinone, Butadiene | - | Heat, Oxidizing Agent |

| Sulfonation/Amination | Anthraquinone, Sulfuric Acid, Ammonia | Anthraquinone-1-sulfonic acid | - |

| Nitration/Reduction | Anthraquinone, Nitric Acid | 1-Nitroanthraquinone | Reducing Agent |

| Ullmann Condensation | Bromamic Acid, Aromatic Amine | - | Copper Catalyst |

Laboratory-Scale Synthesis Innovations and Modifications

Modern organic chemistry has introduced several innovative techniques to improve the synthesis of anthraquinone dyes on a laboratory scale, focusing on increasing efficiency, reducing reaction times, and improving safety.

A significant innovation is the use of microwave irradiation to accelerate reactions. agya.infoacs.org An Ullmann coupling reaction, a cornerstone for synthesizing many blue anthraquinone dyes, can be performed efficiently under microwave irradiation. agya.infoacs.org This method uses inexpensive and commercially available starting materials like bromamic acid and various amine or aniline (B41778) derivatives. agya.infoacs.org The reaction is conducted in a phosphate (B84403) buffer (pH 6–7) with a catalytic amount of elemental copper, achieving completion in very short reaction times of 2 to 20 minutes at 120 °C. agya.infoacs.org This approach is fast, operationally simple, and reproducible, making it suitable for educational settings in upper-division undergraduate courses. agya.infoacs.org

Another key development is the application of continuous-flow chemistry. mdpi.com This technique has been employed for the high-temperature ammonolysis of 1-nitroanthraquinone to produce 1-aminoanthraquinone, a critical building block for dyes. mdpi.com Continuous-flow systems offer enhanced safety and control over reaction conditions such as temperature, residence time, and reactant ratios compared to traditional batch processes. mdpi.com By optimizing these parameters, a high yield (~88%) and conversion rate (~98.4%) can be achieved safely and efficiently. mdpi.com

| Technique | Reaction Type | Key Advantages | Typical Conditions | Reference |

| Microwave-Assisted Synthesis | Ullmann Coupling | Rapid reaction (2-20 min), operational simplicity | 120 °C, Copper catalyst, Phosphate buffer | agya.infoacs.org |

| Continuous-Flow Chemistry | Ammonolysis | Enhanced safety, precise control, high yield | 213 °C, 4.3 min residence time, NMP solvent | mdpi.com |

Preparation of Functionalized Derivatives for Enhanced Performance (e.g., polymeric dyes)

To improve performance characteristics such as durability, colorfastness, and physiological compatibility, this compound and other anthraquinone dyes are often functionalized or incorporated into larger molecular structures, most notably polymeric dyes. beilstein-journals.orgscirp.org The primary goal of creating polymeric dyes is to increase the molecular size, which prevents the dye from subliming or diffusing out of the polymer matrix it is coloring. scirp.org

Several strategies are employed to create these functionalized derivatives:

Introduction of Polymerizable Groups: A common method involves modifying the dye molecule to include a polymerizable functional group, such as a methacrylate (B99206). beilstein-journals.orgmdpi.com For example, anthraquinone derivatives can be reacted with hydroxy-functionalized amines, and the resulting free hydroxyl groups are then esterified with methacryloyl chloride or methacrylic anhydride. beilstein-journals.orgmdpi.com This creates a colored monomer that can be co-polymerized with other monomers to covalently bind the dye into a polymer chain. beilstein-journals.org Such dyes can also act as cross-linking agents if they contain more than one polymerizable group, further securing them within the material. beilstein-journals.org

Polycondensation Reactions: Polymeric dyes can be synthesized through polycondensation techniques. In one approach, a diamine-containing anthraquinone is reacted with diacids or diacid chlorides using low-temperature solution polycondensation to form colored polyamides. scirp.org These polymeric dyes exhibit good thermal stability. scirp.org

Grafting onto Polymers: Another method involves grafting anthraquinone derivatives onto existing polymer backbones. For instance, brominated anthraquinone dyes have been successfully grafted onto O-carboxymethyl chitosan (B1678972) via an Ullmann condensation reaction, creating novel polymeric dyes with specific properties. researchgate.net

These functionalization approaches lead to materials with enhanced performance, making them suitable for specialized applications like medical implants (e.g., colored iris implants) and high-performance textiles where leaching of the colorant must be avoided. beilstein-journals.orgscirp.org

| Functionalization Method | Description | Starting Materials | Resulting Product | Enhanced Properties |

| Methacrylation & Copolymerization | A polymerizable methacrylate group is attached to the dye, which is then copolymerized into a larger polymer. beilstein-journals.orgmdpi.com | Anthraquinone dye with a hydroxyl group, Methacryloyl chloride | Covalently-bound polymeric dye | Reduced diffusion, increased physiological compatibility. beilstein-journals.org |

| Low-Temperature Polycondensation | A diamine anthraquinone is reacted with a diacid halide to form a colored polyamide chain. scirp.org | 1,4-diaminoanthraquinone, Aliphatic diacid chlorides | Anthraquinone-containing polyamide | High thermal stability, non-subliming. scirp.org |

| Polymer Grafting | A reactive anthraquinone derivative is chemically bonded onto a pre-existing polymer backbone. researchgate.net | Brominated anthraquinone, O-carboxymethyl chitosan | Dye-grafted chitosan | Tailored properties for specific applications. researchgate.net |

Green Chemistry Principles in Compound Preparation

The principles of green chemistry are increasingly being applied to the synthesis of anthraquinone dyes to reduce environmental impact and improve sustainability. These efforts focus on using less hazardous materials, adopting safer reaction conditions, and drawing from renewable feedstocks.

Key green chemistry approaches in this field include:

Use of Aqueous Media: A significant green innovation is the replacement of harsh organic solvents and strong acids with water. researchgate.net For example, the synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes has been successfully demonstrated using water as the solvent at ambient temperature. researchgate.net This reaction is catalyzed by alum (KAl(SO₄)₂·12H₂O), an inexpensive, readily available, and non-toxic catalyst, offering a much greener alternative to traditional Friedel-Crafts conditions. researchgate.net

Biocatalysis and Biosourcing: Synthetic biology offers a pathway to produce anthraquinone colorants from microbial sources. anr.fr By engineering metabolic pathways in microorganisms like E. coli or yeast, natural anthraquinones can be produced through fermentation. anr.fr This approach avoids the toxic and explosive chemistry associated with many synthetic dye manufacturing processes and utilizes renewable feedstocks. anr.fr These bio-based processes can generate colorants that are biodegradable and have reduced toxicity. anr.fr

Sustainable Platform Chemicals: Natural anthraquinonoid compounds, such as alizarin (B75676) and purpurin (B114267) extracted from plants, can be used as renewable starting materials or "platform chemicals". researchgate.net These natural dyes can be chemically modified (e.g., through alkylation) to create a range of sustainable disperse dyes, providing an alternative to synthesizing the entire structure from non-renewable petrochemical sources. researchgate.net

Alternative Dyeing Media: While not a synthesis method, the development of dyes for use in greener application processes, such as dyeing in supercritical carbon dioxide (scCO₂), is an important aspect of green chemistry. researchgate.netnih.gov Designing dyes that are soluble and effective in scCO₂ eliminates the need for water in the dyeing process, drastically reducing wastewater generation from textile mills. researchgate.net

These strategies represent a shift towards more environmentally benign methods for both the synthesis and application of important dye classes like the anthraquinones.

Advanced Spectroscopic and Analytical Characterization Techniques for Understanding Interactions

Elucidation of Electronic Transitions via Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within dye molecules like Brilliant Alizarine Blue R. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides a fingerprint of the molecule's electronic structure.

Theoretical and experimental studies on related alizarin (B75676) dyes reveal that the absorption bands in the visible region are primarily due to n → π* and π → π* transitions. researchgate.netrsc.org For instance, in alizarin, the maximum absorption wavelength around 425-431 nm in various solvents is attributed to an n → π* transition, involving the non-bonding electrons of the oxygen atoms in the anthraquinone (B42736) structure. researchgate.netrsc.org The introduction of different functional groups (auxochromes) to the alizarin core can significantly shift these absorption bands. Electron-donating groups tend to cause a red-shift (bathochromic shift) to longer wavelengths, while electron-withdrawing groups can lead to a blue-shift (hypsochromic shift). upc.edunih.gov

The solvent environment also plays a critical role in the UV-Vis spectrum of alizarin dyes. In polar solvents like DMSO, the vibrational structure of the spectrum is often not resolved, whereas in non-polar solvents such as n-heptane, a clear vibrational progression can be observed. researchgate.net This solvatochromism highlights the influence of intermolecular interactions on the electronic states of the dye. When this compound interacts with other substances, such as adsorbents or metal ions, changes in its UV-Vis spectrum, including shifts in λmax and changes in absorbance intensity, can provide valuable information about the nature of the binding and the local environment of the dye molecule. acs.orgnih.gov

Table 1: UV-Vis Absorption Maxima of Alizarin in Different Conditions

| Condition | Wavelength (nm) | Transition Type | Reference |

|---|---|---|---|

| In heptane | 405, 424 | π → π* | rsc.orgresearchgate.net |

| In acidic solution | ~425 | π → π* | rsc.org |

| In acetonitrile (B52724) (calculated) | 449.6 | n → π* | researchgate.net |

Vibrational Spectroscopic Analysis (e.g., Fourier Transform Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification and Interaction Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for identifying the functional groups within the this compound molecule and for studying how these groups participate in interactions.

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. The resulting spectrum reveals characteristic peaks corresponding to specific functional groups. In alizarin and its derivatives, key vibrational bands include those for hydroxyl (-OH), carbonyl (C=O), and aromatic carbon-carbon (C=C) stretching. researchgate.netijesd.org For instance, the C=O stretching vibrations in alizarin appear as distinct bands that can shift upon complexation with metal ions or adsorption onto a surface, indicating the involvement of the carbonyl groups in the interaction. researchgate.net The disappearance or broadening of the -OH stretching bands can suggest deprotonation and binding through the hydroxyl groups. acs.org

Table 2: Characteristic FTIR Bands of Alizarin and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| -OH stretching | ~3350-3663 | Alizarin | acs.orgijesd.org |

| C=O stretching | 1631, 1662 | Alizarin | researchgate.net |

| Aromatic C=C stretching | 1585, 1586 | Alizarin Red S, Alizarin | researchgate.netijesd.org |

| C-O stretching | 1280 | Alizarin | researchgate.net |

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and is well-suited for analyzing aqueous solutions, as water is a weak Raman scatterer. horiba.com Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band of the molecule, can selectively enhance the Raman signals of the chromophore, making it a powerful tool for studying dyes on various substrates. acs.org The Raman spectra of alizarin-based pigments show characteristic bands that can be used for their identification and to study their interaction with other materials. researchgate.net

Morphological and Microstructural Characterization (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy) for Adsorbent-Dye Interaction Visualization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface morphology and internal structure of materials at high resolution. In the context of this compound, these techniques are crucial for understanding how the dye interacts with and adsorbs onto various substrates.

Scanning Electron Microscopy (SEM):

SEM provides detailed images of the surface topography of a material. When studying the adsorption of this compound onto an adsorbent, SEM can reveal changes in the adsorbent's surface morphology after dye uptake. For example, SEM images can show the formation of dye aggregates on the surface or changes in the surface texture, indicating an effective interaction between the dye and the adsorbent. researchgate.netresearchgate.net Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, can provide elemental analysis of the surface, confirming the presence of the dye on the adsorbent material. researchgate.net

Transmission Electron Microscopy (TEM):

TEM offers even higher resolution than SEM and can provide information about the internal structure and particle size of materials. acs.org For nanocomposite materials used as adsorbents, TEM can visualize the distribution of nanoparticles and how the dye molecules are incorporated into the structure. proquest.com In studies involving the photocatalytic degradation of similar dyes, TEM has been used to characterize the size and morphology of the photocatalyst nanoparticles. mdpi.com

X-ray Diffraction and Crystallographic Studies for Solid-State Characterization and Interaction Mechanisms

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. It provides information on the arrangement of atoms within a crystal lattice, phase identification, and crystallinity.

When this compound is adsorbed onto a crystalline adsorbent, XRD can be used to assess whether the dye interaction affects the crystalline structure of the adsorbent. nih.govresearchgate.net For example, a study on the adsorption of alizarin onto a layered double hydroxide (B78521) (LDH) showed that the layered structure of the adsorbent was preserved after dye uptake, as confirmed by XRD analysis. semanticscholar.org In another study, the crystalline nature of silver nanoparticles used for the photocatalytic degradation of Brilliant Blue R was confirmed by XRD. researchgate.net The appearance of new diffraction peaks or shifts in existing peaks can indicate the formation of new crystalline phases or changes in the lattice parameters due to the interaction with the dye. jbiochemtech.com

Table 3: Application of XRD in the Study of Alizarin and Related Systems

| System | Observation from XRD | Reference |

|---|---|---|

| Alizarin on aluminum-magnesium hydroxycarbonate | Confirmed successful modification of the host structure. | nih.govresearchgate.net |

| Silver nanoparticles for Brilliant Blue R degradation | Showed crystalline nature of Ag₂O and Ag phases. | researchgate.net |

| CuO/ZnO/TiO₂ nanocomposite for Alizarin degradation | Characterized the structural properties of the nanoparticles. | jbiochemtech.com |

Thermogravimetric Analysis and Differential Thermal Analysis for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is valuable for determining the thermal stability of this compound and its complexes. For instance, TGA studies on alizarin have shown that it undergoes a single degradation phase between 190 and 309 °C, followed by complete degradation at higher temperatures. acs.org When alizarin is incorporated into a host material, such as a layered double hydroxide, its thermal stability can be significantly improved. mdpi.comresearchgate.net TGA can quantify this improvement by showing a higher decomposition temperature for the dye-host composite compared to the pure dye. mdpi.com

Differential Thermal Analysis (DTA):

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. uni-siegen.de This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, and decomposition. DTA curves often show exothermic or endothermic peaks corresponding to these events. When used in conjunction with TGA, DTA can provide a more complete picture of the thermal behavior of this compound and its interactions. For example, an endothermic peak in the DTA curve coupled with a mass loss in the TGA curve would confirm a decomposition event. uni-siegen.de

Table 4: Thermal Stability Data for Alizarin and its Composites from TGA

| Material | Temperature for 10% Weight Loss (T₁₀%) | Key Degradation Range (°C) | Reference |

|---|---|---|---|

| Alizarin | - | 190 - 309 | acs.org |

| Aluminum-magnesium hydroxycarbonate (LH) | 199 °C | - | mdpi.comresearchgate.net |

| LH/Alizarin (15%) | 227 °C | >200 | mdpi.com |

Electrophoretic and Chromatographic Techniques for Separation and Quantification in Complex Matrices

Electrophoretic and chromatographic techniques are powerful analytical methods for the separation, identification, and quantification of components in a mixture. These techniques are essential for analyzing this compound in complex samples, such as industrial wastewater or dyed textiles.

Electrophoretic Techniques:

Capillary electrophoresis is an analytical technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. It has been mentioned as a technique for the analysis of Acid Blue 80, a dye with a similar anthraquinone structure to this compound. atamanchemicals.com Neutral dyes like Alizarine Blue can also be used in electrophoresis as markers. googleapis.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying dyes. For this compound, a specific HPLC method using a C18 column has been reported with a retention time of 8.2 minutes. vulcanchem.com HPLC is invaluable for quality control in dye manufacturing and for monitoring the concentration of the dye in various applications. Other chromatographic methods, such as thin-layer chromatography, are also employed for the analysis of similar dyes.

These separation techniques are crucial for isolating this compound from other components in a mixture, allowing for its accurate quantification and further characterization by other analytical methods.

Interactions with Diverse Material Systems and Substrates

Dyeing Mechanisms and Interactions with Textile Fibers

As a member of the reactive dye class, Brilliant Alizarine Blue R is designed to form a chemical bond with the substrate, leading to high wash fastness. The dyeing process typically involves two key stages: exhaustion, where the dye is physically adsorbed onto the fiber surface, and fixation, where a covalent bond is formed. directblack-22.com

The covalent bond forms between the reactive group of the dye and the functional groups of the fiber, such as the terminal hydroxyl (-OH) groups in cellulosic fibers (like cotton) or the amino (-NH2) groups in protein fibers (like wool and silk). textilelearner.net This chemical reaction ensures the dye becomes an integral part of the fiber. textilelearner.net

Adsorption Behavior and Binding Affinity on Textile Substrates

The initial adsorption of the dye onto textile fibers is a critical step governed by various factors, including pH, temperature, and the presence of electrolytes. For protein fibers like wool and silk, which are amphoteric, the pH of the dye bath significantly influences the surface charge of the fiber. In acidic conditions, the amino groups of the fiber are protonated (-NH3+), creating a positive charge that attracts the anionic dye molecules. lupinepublishers.com This electrostatic attraction is a primary driver of the initial dye uptake.

Studies on similar anionic dyes show that the adsorption process often follows established kinetic and isotherm models. The pseudo-second-order kinetic model is frequently found to be a good fit for the adsorption of dyes on wool and silk, which suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons. scielo.org.za The adsorption equilibrium is often well-described by the Langmuir isotherm, indicating a monolayer adsorption onto a finite number of active sites on the fiber surface. scielo.org.za

The affinity of the dye for the fiber is also influenced by electrolytes, such as sodium sulphate, which can enhance dye exhaustion, particularly on silk fibers in alkaline conditions. lupinepublishers.com

Investigations into Dye-Fiber Interface Chemistry

The chemistry at the dye-fiber interface is dominated by the formation of a covalent bond during the fixation stage. For reactive dyes like this compound, this bond is formed with the nucleophilic groups within the fiber polymer.

On Wool and Silk: The primary reaction sites are the amino groups of lysine (B10760008) and arginine residues, and to a lesser extent, the hydroxyl groups of serine, threonine, and tyrosine. mdpi.com The reaction with these protein fibers can occur under weakly acidic to alkaline conditions, depending on the specific reactive group of the dye. mdpi.com

On Synthetic Fibers: The applicability of reactive dyes extends to fibers like nylon, which contains terminal amino groups. The covalent bond formation with nylon can occur under mildly acidic conditions at elevated temperatures. directblack-22.com

The stability of this covalent linkage is responsible for the high wet fastness properties characteristic of reactive dyes. The interface represents a permanent integration of the dye's chromophore with the fiber's macromolecular structure.

Fundamental Investigations of Dye-Surfactant Interactions

The interaction between dyes and surfactants is crucial in various industrial processes, including dyeing, where surfactants can act as leveling agents and improve dye solubility. Studies on Remalan Brilliant Blue R (RBBR), a closely related reactive dye, provide significant insight into these interactions.

Research investigating the interaction between RBBR and cationic n-alkyltrimethylammonium chloride (CnTAC) surfactants has shown that both electrostatic and hydrophobic forces play a key role. Spectrophotometric analysis reveals significant changes in the dye's absorption spectrum upon interaction with the surfactant, indicative of complex formation. tandfonline.com

The critical micelle concentration (CMC) of the surfactants was found to decrease in the presence of the dye, suggesting that the dye-surfactant interaction facilitates micelle formation. tandfonline.com Thermodynamic analysis confirmed that the interactions are spontaneous, with negative Gibbs free energy values (ΔG). The stability of the dye-micelle complexes is largely attributed to hydrophobic forces, which increase with the length of the surfactant's alkyl chain. tandfonline.com

| Surfactant | Alkyl Chain Length (n) | Key Observation | Thermodynamic Implication |

| C12TAC | 12 | Interaction observed, moderate effect on CMC. | Spontaneous interaction (Negative ΔG). |

| C14TAC | 14 | Stronger interaction, greater reduction in CMC. | More stable complex formation. |

| C16TAC | 16 | Very strong interaction, significant CMC reduction. | Highly spontaneous, driven by hydrophobic forces. |

| C18TAC | 18 | Strongest interaction among the series. | Most negative ΔG, indicating greatest stability. |

This table is illustrative of the trends observed in the interaction between Remalan Brilliant Blue R and n-alkyltrimethylammonium chloride surfactants.

These studies highlight the complex interplay between dye and surfactant structure, where factors like alkyl chain length significantly influence the thermodynamics and nature of the interaction. tandfonline.com

Metal Complexation and Chelation Studies

The alizarin (B75676) structure, which is the core of this compound, is well-known for its ability to form stable complexes with metal ions. This capability stems from the two adjacent hydroxyl groups in the 1 and 2 positions of the anthraquinone (B42736) skeleton, which provide an ideal site for chelation. google.com

Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. researchgate.net In the case of alizarin and its derivatives, the two hydroxyl groups can deprotonate and coordinate with a metal ion, forming a five- or six-membered ring. This complexation often results in a significant color change, a property that has been utilized for the colorimetric detection of various metal cations. google.com

Alizarin-based compounds have been shown to form stable chelates with a wide range of metals, including:

Transition metals

Alkali metals google.com

Lanthanides such as Lanthanum (La³⁺) and Neodymium (Nd³⁺)

The stability of these metal complexes makes them important in diverse fields, from analytical chemistry to the development of new materials. google.com The specific chelating behavior of this compound would be influenced by the additional quinoline (B57606) ring system, but the fundamental interaction is driven by the dihydroxy-anthraquinone core.

Environmental Engineering and Remediation Research

Adsorption-Based Removal Strategies from Aqueous Solutions

The remediation of aqueous environments contaminated with synthetic dyes such as Brilliant Alizarine Blue R is a significant focus of environmental engineering research. Among various treatment technologies, adsorption is recognized for its operational simplicity and high efficiency in removing dyes from wastewater. This section details the research into adsorption-based removal strategies for this compound and structurally similar dyes, focusing on the development of adsorbents, equilibrium modeling, kinetic analysis, thermodynamics, operational parameters, and adsorbent regeneration.

The quest for effective and economical adsorbent materials has led to the investigation of a wide array of substances, particularly those derived from agricultural waste and synthesized nanomaterials. Activated carbons are prominent due to their high surface area and porous structure.

Activated Carbons and Biomass-Derived Composites : A variety of low-cost adsorbents have been developed from agricultural precursors. For instance, activated carbon prepared from the wood of Ailanthus altissima has been used to adsorb Brilliant Blue R. researchgate.net Characterization of this carbon showed that activation at higher temperatures (800°C) removed surface functional groups like carboxyls and ketones, exposing a more porous structure that enhanced adsorption capacity. researchgate.net Similarly, activated carbon derived from coconut shells has been successfully employed for the removal of Remazol Brilliant Blue R (RBBR). researchgate.net Another effective adsorbent is walnut shell biomass activated carbon (WSBAC), which was prepared through carbonization and chemical activation with nitric acid to remove RBBR from aqueous solutions. mdpi.comresearchgate.net This material is noted for being cost-effective, eco-friendly, and bio-sustainable. researchgate.net Orange peel, another agricultural solid waste, has also been used as a precursor to prepare activated carbon via chemical activation with sulphuric acid for the removal of RBBR. researchgate.net

Nano Adsorbents : Nanomaterials have been explored for their unique properties and high surface-area-to-volume ratios. Maghemite (γ-Fe2O3) nanoparticles have proven to be effective and inexpensive adsorbents for removing alizarin (B75676) dye. najah.edu Modified nanoalumina, prepared by immobilizing 2,4-dinitrophenyl hydrazine (B178648) on γ-alumina nanoparticles, has also been investigated for the removal of anionic dyes like Alizarin Yellow R. doaj.org

The efficacy of these materials lies in their physical characteristics, such as surface area and pore volume, and their surface chemistry, which dictates the interaction with dye molecules. For example, the surface of WSBAC was found to be rough, which is favorable for the adsorption of RBBR dye molecules. mdpi.com

Adsorption isotherm models are crucial for describing the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at a constant temperature. mocedes.orgmdpi.com These models provide insight into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent. The Langmuir, Freundlich, and Dubinin-Radushkevich models are commonly applied.

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.comguilan.ac.ir It has been found to accurately describe the adsorption of RBBR on walnut shell biomass activated carbon (WSBAC) and coconut shell activated carbon. researchgate.netmdpi.comresearchgate.net The maximum monolayer adsorption capacity (q_max) for RBBR onto WSBAC was determined to be 54.38 mg/g at 301 K. mdpi.comresearchgate.net For the adsorption of Brilliant Blue R on activated carbon from Ailanthus altissima, the Langmuir model also applied well. researchgate.net The adsorption of Alizarin Red S on a biosorbent of mustard husk was also well-described by the Langmuir isotherm. mdpi.com

Freundlich Isotherm : This empirical model is used for adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. mocedes.orgmdpi.com In some cases, such as the adsorption of alizarin onto goethite and Co-goethite, the Freundlich model provided a better fit than the Langmuir model, suggesting multilayer adsorption on a heterogeneous surface. conicet.gov.ar

Dubinin-Radushkevich (D-R) Isotherm : This model is used to determine the nature of the adsorption process (physical or chemical) by calculating the mean free energy of adsorption (E). guilan.ac.ir For the adsorption of Brilliant Blue R on biotic precursor-based carbon, the D-R model was successfully applied. researchgate.net If the value of E is below 8 kJ/mol, the process is considered physical adsorption, while values between 8 and 16 kJ/mol indicate chemisorption. guilan.ac.ir

The table below summarizes the isotherm parameters for the adsorption of Remazol Brilliant Blue R (RBBR) on various adsorbents.

| Adsorbent | Isotherm Model | q_max (mg/g) | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| Walnut Shell Biomass Activated Carbon (WSBAC) | Langmuir | 54.38 | >0.99 | mdpi.comresearchgate.net |

| Coconut Shell Activated Carbon | Langmuir | 35.09 | Not specified | researchgate.net |

| Orange Peel Activated Carbon | Langmuir | 26.15 | Not specified | researchgate.net |

| Goethite (for Alizarin) | Freundlich | Not applicable | Better fit than Langmuir | conicet.gov.ar |

Adsorption kinetics describe the rate of dye uptake and provide information about the controlling mechanism of the adsorption process. Common models include the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models.

Pseudo-First-Order and Pseudo-Second-Order Models : The pseudo-second-order model has been found to be more appropriate for describing the adsorption kinetics of RBBR on various adsorbents, including walnut shell activated carbon and orange peel activated carbon. mdpi.comresearchgate.netresearchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.net The correlation coefficients (R²) for the pseudo-second-order model are consistently high (often >0.99), indicating a strong fit with the experimental data. researchgate.netguilan.ac.ir

The kinetic parameters for the adsorption of RBBR are summarized in the table below.

| Adsorbent | Best Fit Kinetic Model | Correlation Coefficient (R²) | Mechanism Implication | Source |

|---|---|---|---|---|

| Walnut Shell Biomass Activated Carbon (WSBAC) | Pseudo-Second-Order | >0.99 | Chemisorption is rate-limiting | mdpi.comresearchgate.net |

| Orange Peel Activated Carbon | Pseudo-Second-Order | >0.85 | Chemisorption is rate-limiting | researchgate.net |

| Coconut Shell Activated Carbon | Pseudo-Second-Order | High correlation | Chemisorption is rate-limiting | researchgate.net |

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated to determine the spontaneity, feasibility, and nature of the adsorption process.

Gibbs Free Energy (ΔG°) : Negative values of ΔG° indicate that the adsorption process is spontaneous and thermodynamically favorable. The adsorption of RBBR onto walnut shell activated carbon was found to be spontaneous. mdpi.comresearchgate.net For the adsorption of alizarin dye onto maghemite nanoparticles, a ΔG° of -6.79 kJ/mol suggested a spontaneous physisorption process. najah.edu

Enthalpy (ΔH°) : A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. guilan.ac.ir The adsorption of RBBR on WSBAC and Brilliant Blue R on biotic carbon were both found to be endothermic. researchgate.netmdpi.comresearchgate.net This is often attributed to an increase in the number of available active sites on the adsorbent surface at higher temperatures. guilan.ac.ir

Entropy (ΔS°) : A positive ΔS° value reflects an increase in randomness at the solid-solution interface during the adsorption process. researchgate.net The negative values of ΔS# for Brilliant Blue R on biotic carbon, however, reflected a decrease in the disorder of the system at the solid-solution interface during adsorption. researchgate.net

The following table presents thermodynamic parameters for the adsorption of relevant dyes.

| Adsorbent-Dye System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Source |

|---|---|---|---|---|---|

| WSBAC - RBBR | Negative | Positive | Positive | Spontaneous, Endothermic | mdpi.comresearchgate.net |

| Biotic Carbon - Brilliant Blue R | Negative | Positive | Negative (#) | Spontaneous, Endothermic | researchgate.net |

| Maghemite - Alizarin | -6.79 | Not specified | Not specified | Spontaneous, Physisorption | najah.edu |

The efficiency of the adsorption process is highly dependent on several operational parameters which must be optimized for effective dye removal. nih.gov

pH : The pH of the solution is a critical factor as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecule. nih.gov For the removal of the anionic dye RBBR using walnut shell activated carbon, a very acidic pH of 1.5-2.0 was found to be optimal, achieving over 98% decolorization efficiency. mdpi.comresearchgate.net At low pH, the adsorbent surface is protonated, leading to a strong electrostatic attraction with anionic dye molecules. mdpi.com Conversely, for the removal of Alizarin dye using maghemite nanoparticles, the best results were achieved at a pH of 11. najah.edu

Initial Dye Concentration : The initial concentration of the dye influences both the removal percentage and the adsorption capacity. nih.gov Generally, the percentage of dye removal decreases as the initial concentration increases, because the available active sites on the adsorbent become saturated. icrc.ac.ir However, the actual amount of dye adsorbed per unit mass of the adsorbent (q_e) increases with higher initial concentrations. mdpi.comicrc.ac.ir

Contact Time : The removal of dye is rapid in the initial stages and then slows down as it approaches equilibrium. For RBBR removal using activated carbon from pomegranate residual, an optimum contact time of just 5 minutes was observed for achieving 96.7% efficiency. icrc.ac.ir For alizarin removal by maghemite, equilibrium was reached within 60 minutes. najah.edu

Adsorbent Dosage : Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased surface area and availability of more adsorption sites. mdpi.comicrc.ac.ir For RBBR removal, increasing the WSBAC dosage from 2 to 12 g/L increased the decolorization efficiency from 52.26% to 98.34%. mdpi.com

Particle Size : Adsorbent particle size has an inverse relationship with adsorption efficiency. Smaller particles provide a larger surface area per unit mass, which enhances the adsorption rate and capacity. icrc.ac.ir For RBBR removal, the adsorption efficiency increased from 49.76% to 95.42% as the particle size of WSBAC was decreased from 1036 µm to 64 µm. mdpi.com

For an adsorption process to be economically viable and sustainable, the ability to regenerate and reuse the adsorbent is crucial. rsc.org

Chemical Regeneration : Desorption studies are conducted using various eluents to recover the adsorbed dye and regenerate the adsorbent. For WSBAC saturated with RBBR, methanol (B129727) was found to be an effective desorbing agent, achieving a maximum desorption efficiency of 61.78% in the third cycle. mdpi.comresearchgate.net The study demonstrated that the adsorbent was effective for up to three runs of operation. mdpi.comresearchgate.net For maghemite nanoparticles used to adsorb alizarin, regeneration with dilute nitric acid (HNO₃) was successful for up to four successive removal cycles with an efficiency greater than 80%. najah.edu

Efficiency After Regeneration : The removal efficiency of regenerated adsorbents is a key performance indicator. For a porous clay heterostructure used to remove basic blue-41, the removal efficiency was maintained at 80% of the original performance after three successive regeneration cycles. mdpi.com Dead blue-green algal biomass (Oscillatoria sp.) used for Alizarin removal could be regenerated with 0.1 M HCl and reused five times without a significant decrease in its adsorption ability. chemijournal.com These studies highlight the potential for creating cost-effective, reusable systems for dye wastewater treatment.

Advanced Oxidation Processes (AOPs) for Degradation of this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals are non-selective and can oxidize a wide range of compounds, leading to their mineralization into simpler, less harmful substances like CO2, H2O, and mineral acids. For persistent and biohazardous dyes such as this compound, AOPs offer an effective remediation strategy.

Photocatalytic Degradation using Semiconductor Nanomaterials

Photocatalysis is an AOP that utilizes semiconductor nanomaterials as catalysts, which, upon activation by light, generate reactive oxygen species (ROS) responsible for the degradation of pollutants. Materials like titanium dioxide (TiO2), zinc oxide (ZnO), and silver nanoparticles (AgNPs) have been extensively researched for the degradation of dyes due to their efficiency, chemical stability, and cost-effectiveness researchgate.netmdpi.com.

When a semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons (e-) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h+) mdpi.commdpi.com. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH), while the electrons can reduce adsorbed oxygen molecules to produce superoxide (B77818) radicals (•O2−) mdpi.com. These radicals are the primary agents that attack the chromophoric structure of the this compound dye, leading to its decolorization and degradation researchgate.net.

Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst due to its high efficiency and stability. Studies on similar anthraquinone (B42736) and azo dyes, such as Alizarin Red S, have demonstrated that TiO2 nanoparticles can effectively degrade these pollutants under UV light irradiation opensciencepublications.comopensciencepublications.com. The degradation efficiency is influenced by parameters like catalyst dose, dye concentration, and pH, with maximum degradation often observed at an optimal catalyst loading and acidic pH opensciencepublications.com. The process typically follows the Langmuir-Hinshelwood kinetic model opensciencepublications.comopensciencepublications.com.

Zinc Oxide (ZnO): ZnO nanoparticles are another effective semiconductor photocatalyst with a wide band gap similar to TiO2 researchgate.net. Research on the degradation of Remazol Brilliant Blue R showed that ZnO nanoparticles (around 10 nm in size) could achieve approximately 72.8% degradation after 90 minutes of contact time researchgate.net. The efficiency of ZnO is also dependent on operational parameters, with degradation rates increasing with higher catalyst dosage and decreasing with higher initial dye concentrations researchgate.net.

Silver Nanoparticles (AgNPs): Silver nanoparticles, often synthesized via green chemistry methods, have shown significant photocatalytic activity for the degradation of Brilliant Blue R mdpi.comnih.govnih.govnih.gov. In one study, organometallic silver nanostructures synthesized using Cichorium intybus plant extract rapidly degraded the dye under sunlight irradiation, reducing its absorption by half in less than 5 minutes mdpi.comnih.gov. Another study using AgNPs synthesized from Chlorella vulgaris achieved a degradation efficiency of 90.6% in 90 minutes under visible light nih.gov. The proposed mechanism involves the promotion of electrons from the valence band to the conduction band upon light irradiation, creating holes that lead to the formation of oxidizing radicals mdpi.com.

The type of light source and its intensity are critical parameters that directly affect the efficiency of photocatalytic degradation by influencing the rate of electron-hole pair generation nih.govnih.govresearchgate.net.

Light Source: The effectiveness of a light source is tied to the band gap of the semiconductor catalyst. For wide band gap semiconductors like TiO2 and ZnO, UV light is generally more effective than visible light because its higher energy photons can more readily excite electrons across the band gap rasayanjournal.co.inresearchgate.net. Studies on the degradation of Alizarin Red S using Cu-doped TiO2 showed the highest degradation efficiency of 87.11% under UV light, compared to 73.02% under sunlight and 56.19% under visible light rasayanjournal.co.in. However, utilizing sunlight is a cost-effective and environmentally friendly approach mdpi.comnih.gov. Green-synthesized silver nanoparticles have been proven effective in degrading Brilliant Blue R using only natural sunlight mdpi.com.

Light Intensity: The rate of degradation generally increases with light intensity up to a certain point researchgate.net. Higher intensity provides more photons, leading to a higher rate of electron-hole pair formation and consequently more reactive oxygen species researchgate.net. However, beyond an optimal level, the degradation rate may level off. This can be due to the saturation of active sites on the catalyst surface or increased electron-hole recombination at very high intensities researchgate.net. Research on the degradation of Acid Alizarin Black S using ZnO showed that a 12-watt UV lamp was more effective than a 6-watt lamp researchgate.net.

To improve the photocatalytic efficiency of semiconductors, especially under visible light, various modification strategies such as doping and forming composites are employed. These modifications aim to reduce the band gap energy, enhance light absorption in the visible spectrum, and decrease the recombination rate of photogenerated electron-hole pairs mdpi.commdpi.com.

Metal/Non-metal Doping: Introducing metal or non-metal ions into the crystal lattice of a semiconductor can create defects and alter its electronic band structure mdpi.comresearchgate.net. For example, doping TiO2 with copper (Cu) has been shown to reduce its bandgap energy, thereby improving its responsiveness to visible light and significantly enhancing the degradation of Alizarin Red S dye rasayanjournal.co.in. Similarly, doping graphitic carbon nitride (g-C3N4) with Fe(III) ions enhanced its light absorption ability and promoted the separation of charge carriers, leading to higher degradation rates for organic pollutants mdpi.com.

Composites: Combining photocatalysts with other materials to form composites is another effective strategy. For instance, a composite of Polyvinylidene fluoride (B91410) (PVDF), multi-walled carbon nanotubes (MWCNTs), and TiO2 was used to enhance the degradation of Brilliant Blue R in conjunction with non-thermal plasma treatment researchgate.net. The composite material can improve charge separation and provide a higher surface area for the reaction.

The table below summarizes the enhanced photocatalytic activity through doping for the degradation of related dyes.

| Catalyst | Dopant/Composite | Target Dye | Key Enhancement Feature | Reference |

|---|

The kinetics of photocatalytic degradation of dyes like this compound are often described by the Langmuir-Hinshelwood (L-H) model opensciencepublications.comundip.ac.id. This model relates the degradation rate (r) to the concentration of the dye (C) and is given by:

r = -dC/dt = (kKC) / (1 + KC)

Where k is the reaction rate constant and K is the adsorption coefficient of the dye onto the catalyst surface. At low initial dye concentrations, the equation simplifies to a pseudo-first-order kinetic model researchgate.netmdpi.com:

ln(C₀/C) = k_app * t

Where C₀ is the initial concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant.

Studies on dyes similar to this compound have confirmed that the degradation process generally follows pseudo-first-order kinetics researchgate.netrasayanjournal.co.in. For instance, the photocatalytic degradation of Alizarin Red S using Cu-doped TiO2 under UV light exhibited a pseudo-first-order rate constant of 0.0331 min⁻¹ rasayanjournal.co.in. Similarly, the degradation of Brilliant Blue R using silver nanoparticles showed an apparent rate constant of 0.04402 min⁻¹ nih.gov.

The degradation mechanism primarily involves the action of highly reactive oxygen species (ROS). The process is initiated by the generation of electron-hole pairs in the semiconductor upon light absorption mdpi.com.

Catalyst + hν → e⁻ (CB) + h⁺ (VB)

The holes (h⁺) react with water or hydroxide ions to form hydroxyl radicals: h⁺ + H₂O → •OH + H⁺ or h⁺ + OH⁻ → •OH mdpi.com.

The electrons (e⁻) react with adsorbed molecular oxygen to form superoxide radical anions: e⁻ + O₂ → •O₂⁻ mdpi.com.

These radicals (•OH and •O₂⁻) then attack the dye molecule, breaking down its complex structure into smaller, less harmful intermediates and eventually leading to complete mineralization bohrium.com.

The table below presents kinetic data for the photocatalytic degradation of Brilliant Blue R and related dyes.

| Dye | Catalyst | Light Source | Kinetic Model | Rate Constant (k) | Degradation Efficiency | Reference |

|---|

Sonocatalytic and Sonophotocatalytic Degradation

Sonocatalysis is an AOP that uses acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—induced by high-frequency ultrasound to generate reactive radicals and degrade pollutants. The collapse of these bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the generation of •OH radicals. The presence of a catalyst (sonocatalyst) can enhance the formation of these radicals.

Sonophotocatalysis combines sonocatalysis and photocatalysis simultaneously. This hybrid process often results in a synergistic effect, where the combined degradation rate is significantly higher than the sum of the individual processes nih.gov. Ultrasound can enhance the photocatalytic process by increasing the mass transfer of reactants and products and by de-agglomerating catalyst particles, thus increasing the available active surface area elsevierpure.com.

For the degradation of Rhodamine B, a combination of ultrasound and sunlight with ZnO microparticles led to 100% degradation in just 10 minutes, demonstrating a strong positive synergy between the two methods nih.gov. The kinetic rate constant for the sonophotocatalytic process was 56 times higher than for photocatalysis alone and 13 times higher than for sonocatalysis alone nih.gov. While specific studies on the sonocatalytic degradation of this compound are limited, the principles and synergistic effects observed with other dyes suggest it would be a highly effective treatment method.

Plasma Discharge-Assisted Degradation Technologies

Plasma-based AOPs utilize non-thermal plasma (NTP), an ionized gas generated by electrical discharge at or near room temperature, to degrade pollutants mdpi.com. When plasma is generated in or in contact with water, it produces a rich mixture of reactive species, including •OH radicals, atomic oxygen (•O), ozone (O3), and hydrogen peroxide (H2O2), along with UV radiation and shockwaves mdpi.com.

The degradation of Brilliant Blue R has been successfully demonstrated using a dielectric barrier discharge (DBD) plasma reactor. In one study, combining the non-thermal plasma treatment with a PVDF/(MWCNTs/TiO2) composite catalyst enhanced the degradation of Brilliant Blue R by 19% compared to plasma treatment alone over a 20-minute period researchgate.net. This indicates a synergistic effect between the plasma-generated species and the catalytic properties of the composite material. Plasma discharge is a promising technology for the rapid and efficient decolorization and mineralization of resilient dyes in industrial wastewater researchgate.netnih.gov.

Bioremediation and Enzymatic Degradation Strategies

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical treatment methods for dye-laden wastewater. This approach utilizes the metabolic potential of microorganisms, such as fungi and bacteria, or their enzymes to break down dye molecules.

The microbial degradation of anthraquinone dyes like this compound is a complex process that can involve initial biosorption of the dye onto the microbial biomass, followed by enzymatic breakdown. The degradation pathway often begins with the cleavage of the anthraquinone ring structure, which is the chromophore responsible for the dye's color.

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of dyes due to their production of extracellular ligninolytic enzymes. Studies on fungi such as Trametes gibbosa have identified potential degradation intermediates of similar anthraquinone dyes, including phthalic acid and 1,4-butene diacid, suggesting a pathway that involves the breakdown of the aromatic rings. The initial steps may involve the removal of side groups, followed by the opening of the anthraquinone structure. The complete mineralization of the dye results in the formation of simpler, non-toxic compounds like carbon dioxide and water. While the precise step-by-step pathway for this compound can vary between different microorganisms, the general mechanism involves enzymatic attacks on the anthraquinone core, leading to its fragmentation.

The enzymatic decolorization of this compound is primarily carried out by oxidoreductive enzymes, with laccases and peroxidases being the most significant. As this compound is an anthraquinone dye, azoreductases, which target the azo bonds (-N=N-) found in azo dyes, are not the primary enzymes involved in its degradation.

Laccases, produced by many white-rot fungi like Pleurotus ostreatus and Trametes versicolor, are multi-copper oxidases that can oxidize a broad range of aromatic compounds, including the phenolic structures within dye molecules. The decolorization efficiency of laccase can be significantly enhanced by the presence of small redox-active molecules known as mediators. For example, studies have shown that the decolorization of Remazol Brilliant Blue R by bilirubin (B190676) oxidase, which has a similar mechanism to laccase, was significantly faster in the presence of the mediator 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Manganese peroxidases (MnP), another key group of ligninolytic enzymes, also play a role in the degradation of anthraquinone dyes. These enzymes utilize Mn²⁺ as a reducing substrate to generate Mn³⁺, which in turn can oxidize the dye molecules.

| Enzyme | Source Organism (Example) | Role in Degradation of this compound |

| Laccase | Pleurotus ostreatus, Trametes versicolor | Oxidizes the anthraquinone structure, leading to decolorization. |

| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Oxidizes the dye through the action of Mn³⁺. |

| Bilirubin Oxidase | (Fungal sources) | Similar mechanism to laccase, facilitates oxidation of the dye. |

This table presents key enzymes involved in the decolorization of this compound and their functions.

Genetic engineering offers the potential to enhance the efficiency of microbial dye degradation. By modifying microorganisms, it is possible to increase the production of key degradative enzymes, broaden the range of substrates they can act upon, or improve their tolerance to the harsh conditions often found in industrial wastewater.

While the application of genetically modified organisms (GMOs) specifically for the degradation of this compound is not yet widely documented in published research, the general strategies are well-established. Techniques such as CRISPR/Cas9 have been used to engineer bacteria like Pseudomonas putida for various bioremediation purposes. For dye degradation, genetic modification could focus on overexpressing genes that code for enzymes like laccases or peroxidases. For example, a genetically modified strain of the fungus Aspergillus oryzae has been developed for the production of laccase for textile applications, indicating the potential for creating bespoke microorganisms for enhanced dye decolorization. The primary goals of genetically engineering microorganisms for this purpose include increasing the rate and extent of degradation, thereby making the bioremediation process more efficient and economically viable. However, the environmental release and long-term ecological impact of GMOs remain subjects of ongoing research and regulatory consideration.

Integrated Remediation Systems and Hybrid Approaches

To overcome the limitations of individual treatment methods, integrated and hybrid systems that combine different processes are being increasingly investigated. These systems aim to leverage the strengths of each technique to achieve higher removal efficiencies and more complete degradation of pollutants.

One promising approach is the integration of ozonation with biological treatment. In this system, ozonation is used as a pre-treatment step to break down the complex and recalcitrant dye molecules into smaller, more biodegradable intermediates. This initial chemical oxidation reduces the color and toxicity of the effluent, making it more amenable to subsequent biological degradation by microorganisms. This sequential process can lead to a higher degree of mineralization than either process could achieve alone.

Another effective hybrid system is the combination of anaerobic and oxic (aerobic) biological treatment stages. In the initial anaerobic stage, reductive cleavage of the dye's chromophore can occur, leading to significant decolorization. The resulting aromatic amines and other intermediates are then passed to an oxic stage, where aerobic microorganisms can further degrade and mineralize these compounds. Electrostimulation has also been explored as a way to enhance the performance of these integrated systems. Such integrated approaches offer a more robust and comprehensive solution for the treatment of wastewater containing persistent dyes like this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comnih.gov It has become a popular and effective tool for calculating the structural and energetic properties of molecules with high accuracy. scirp.org DFT is based on the principle that the ground-state energy of an electronic system can be determined as a functional of the electron density, which is a function of only three spatial coordinates, offering a significant simplification over the many-electron wave function. youtube.com

For a dye molecule like Brilliant Alizarine Blue R, DFT calculations can predict key aspects of its electronic structure and chemical reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this, fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, providing an estimate of the molecule's stability and the energy required for electronic excitation.

Conceptual DFT further provides a framework for quantifying chemical reactivity through various descriptors. mdpi.comrsc.org These indices, derived from the changes in energy with respect to the number of electrons, help predict where a molecule is susceptible to electrophilic, nucleophilic, or radical attack. frontiersin.org While specific DFT studies on this compound are not extensively detailed in the literature, the methodology has been successfully applied to similar anthraquinone (B42736) dyes like Alizarin (B75676) Red S to determine stable conformations and analyze electronic properties. mdpi.com Such calculations can correctly predict that multiple isomers may exist in equilibrium and can elucidate how factors like solvent effects and pH influence their relative stability. mdpi.com

Table 1: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Symbol | Formula | Chemical Significance |

|---|---|---|---|

| Electronic Chemical Potential | µ | µ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from the equilibrium system; related to electronegativity (χ = -µ). mdpi.com |

| Global Hardness | η | η ≈ (ELUMO - EHOMO) | Measures the resistance to change in electron distribution or charge transfer; a larger HOMO-LUMO gap implies greater hardness. mdpi.com |

| Global Softness | S | S = 1 / (2η) | The reciprocal of hardness; indicates the molecule's polarizability and reactivity. |

| Electrophilicity Index | ω | ω = µ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge from the environment; quantifies electrophilic character. mdpi.com |

| Fukui Functions | f(r) | - | Identifies the most reactive sites within a molecule for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). frontiersin.org |

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior and thermodynamics of dye-substrate systems. This technique is invaluable for understanding how dye molecules like this compound interact with surfaces, such as adsorbents used in wastewater treatment or textile fibers during the dyeing process.

In a typical MD simulation of a dye-substrate system, a model is constructed consisting of the dye molecule(s), the substrate (e.g., a graphene sheet, a cellulose (B213188) surface, or a nanoparticle), and the solvent (usually water). The interactions between all atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. The simulation then tracks the trajectory of each atom over a specific time period, allowing for the analysis of various properties.

MD simulations can provide insights into: